A Technical Guide to the Physicochemical Properties of 3-Amino-4,6-dimethyl-1H-pyridin-2-one
A Technical Guide to the Physicochemical Properties of 3-Amino-4,6-dimethyl-1H-pyridin-2-one
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridin-2(1H)-one core stands out as a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its capacity to serve as both a hydrogen bond donor and acceptor facilitates robust interactions with biological macromolecules.[3] The compound 3-Amino-4,6-dimethyl-1H-pyridin-2-one (CAS No: 143708-29-6) embellishes this versatile core with strategically positioned functional groups that enhance its utility as a building block for novel therapeutics.[3]
The 3-amino group is of particular significance, introducing a structural element akin to an amino acid amide, which is invaluable for the synthesis of peptidomimetics.[1] Furthermore, this amino group can act as a "hinge-binding motif," forming critical hydrogen bonds with the protein backbone of enzymes like kinases, a key interaction for potent inhibition.[3] The methyl groups at the C4 and C6 positions contribute to the molecule's lipophilicity and can influence its metabolic stability and pharmacokinetic profile.[3] This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both a summary of available data and a detailed exposition of the experimental methodologies required for their determination.
Molecular Structure and Core Properties
The foundational architecture of 3-Amino-4,6-dimethyl-1H-pyridin-2-one is pivotal to its chemical behavior and potential applications. A comprehensive understanding of its basic molecular properties is the first step in its characterization.
| Property | Value | Source |
| CAS Number | 143708-29-6 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [3] |
| InChI Key | JBISJJNEYJHFNE-UHFFFAOYSA-N | [3] |
Ionization Constant (pKa): The Influence of pH
Authoritative Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and widely used technique for pKa determination due to its accuracy and the availability of automated instruments.[5][7] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[5][8] The pKa is determined from the inflection point of the resulting titration curve.[9]
Causality in Experimental Design: The choice of potentiometric titration is based on its ability to directly measure the change in hydrogen ion concentration as the molecule's functional groups ionize. Maintaining a constant ionic strength, typically with a salt like KCl, is crucial because it keeps the activity coefficients of the ions constant, ensuring that the measured potential changes are solely due to changes in hydrogen ion concentration.[8] Purging with nitrogen is performed to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases.[8]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]
-
Sample Preparation:
-
Titration Setup:
-
Place the sample solution in a reaction vessel equipped with a magnetic stirrer.[8]
-
Immerse the calibrated pH electrode into the solution.
-
Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.[8]
-
Add a salt, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[8]
-
Purge the solution with nitrogen gas to displace dissolved CO₂.[8]
-
-
Titration Procedure:
-
Make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[8]
-
Begin the titration by adding small, incremental volumes of 0.1 M NaOH.
-
Continuously monitor and record the pH after each addition, allowing the reading to stabilize.[8]
-
Continue the titration until the pH reaches approximately 12-12.5.[8]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region (the flattest part of the curve).[8]
-
Alternatively, calculate the first and second derivatives of the titration curve to more accurately identify the inflection point, which corresponds to the equivalence point.[10]
-
-
Validation and Reproducibility: Perform a minimum of three titrations for the molecule to ensure the reliability of the results. Calculate the average pKa and standard deviation.[8]
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility: A Cornerstone of Bioavailability
Solubility is a fundamental property that profoundly impacts a drug candidate's journey through development.[11] Poor aqueous solubility can lead to low bioavailability, unreliable results in in-vitro assays, and formulation challenges.[12] The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[13][14]
Authoritative Protocol: Solubility Determination by Shake-Flask Method
This method measures the concentration of a saturated solution of the compound after it has been allowed to reach equilibrium with an excess of the solid material.[13] It is considered the most reliable method for determining thermodynamic solubility.[14]
Causality in Experimental Design: The core principle is to ensure that a true equilibrium is reached between the dissolved and undissolved solid. Shaking or agitation facilitates this process over an extended period (e.g., 24 hours).[12] Using a buffer (like PBS) is essential as the solubility of ionizable compounds is pH-dependent. Starting with a high-concentration DMSO stock allows for precise addition of the compound to the aqueous buffer, but it's important to keep the final DMSO concentration low (typically ≤1%) to avoid co-solvency effects that would artificially inflate the measured solubility.[11] Centrifugation or filtration is a critical step to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.[11]
Step-by-Step Methodology:
-
Reagent and Sample Preparation:
-
Equilibration:
-
Add an excess amount of the solid compound (or a small volume of the DMSO stock, e.g., 10 µL of a 20 mM stock into 490 µL of buffer) to a vial containing the aqueous buffer.[11] The key is to have undissolved solid present.
-
Seal the vials and place them in a thermomixer or shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C) and speed (e.g., 850 rpm) for a sufficient period to reach equilibrium, typically 24 hours.[11][12]
-
-
Phase Separation:
-
After equilibration, allow the samples to stand to let the larger particles settle.
-
To remove any remaining suspended solid, either centrifuge the samples at high speed or filter the supernatant through a low-binding filter plate.[11] This step is crucial for accuracy.
-
-
Analysis:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.[11]
-
A calibration curve must be prepared separately using known concentrations of the compound to accurately quantify the concentration in the saturated solution.[12]
-
-
Validation and Reproducibility: Prepare at least two replicate samples for each substance to ensure the reproducibility of the measurement.[11]
Caption: Workflow for solubility determination by the shake-flask method.
Melting Point (Tm): An Indicator of Purity and Stability
The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property used for identification and as a primary indicator of purity.[15] Pure crystalline compounds typically have a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden this range.
While the specific melting point for 3-Amino-4,6-dimethyl-1H-pyridin-2-one is not available in the provided search results, data for structurally similar compounds can offer an estimate. For instance, the related isomer 1-Amino-4,6-dimethyl-1H-pyridin-2-one has a melting point of 89-90 °C, while the hydrochloride salt of a similar aminomethyl derivative melts at a much higher temperature of 312-315 °C.[6][16]
Authoritative Protocol: Melting Point Determination by Capillary Method
The capillary melting point method is a standard, straightforward, and efficient technique for determining the melting point of a solid.[15][17] It involves heating a small amount of the powdered sample packed into a capillary tube and observing the temperature range over which it melts.[18]
Causality in Experimental Design: The sample must be finely powdered and tightly packed to ensure uniform heat distribution.[17] A slow heating rate (1-2 °C/minute) near the melting point is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[18] A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.[15] Recording a range, from the first appearance of liquid to the complete liquefaction of the solid, provides a more accurate representation of the phase transition.[18]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. Grind the solid gently if necessary.[17]
-
Press the open end of a capillary tube into the powder to load a small amount of the sample.[18]
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[19]
-
The final packed sample height should be 2-3 mm.[18]
-
-
Apparatus Setup:
-
Melting Point Measurement:
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a fast rate (e.g., 10-15 °C/minute).[17][18]
-
Allow the apparatus to cool to at least 20 °C below the rough melting point.[18]
-
For the accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[18]
-
Observe the sample through the magnifying lens.[17]
-
-
Data Recording:
-
Cleanup and Validation:
Caption: Workflow for melting point determination by the capillary method.
Conclusion
3-Amino-4,6-dimethyl-1H-pyridin-2-one is a heterocyclic compound with significant potential as a scaffold in drug discovery, owing to its structural features that are conducive to forming key interactions with biological targets. While specific experimental data for some of its core physicochemical properties are not widely published, this guide provides a framework for their rigorous determination. The detailed, authoritative protocols for measuring pKa, aqueous solubility, and melting point offer researchers and drug development professionals a self-validating system for characterizing this molecule and its future derivatives. A thorough understanding and precise measurement of these fundamental properties are indispensable for unlocking the full therapeutic potential of this promising molecular architecture.
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